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Compound of Interest

Compound Name: Allyl phenyl ether

Cat. No.: B049846

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the *H and 13C Nuclear Magnetic Resonance
(NMR) spectral data of allyl phenyl ether. For comparative purposes, spectral data for two
analogous ether compounds, propyl phenyl ether and benzyl phenyl ether, are also presented.
Detailed experimental protocols for acquiring high-quality NMR spectra are included, along with
visualizations to aid in understanding the molecular structure and experimental workflow.

'H and *C NMR Spectral Data

The chemical shifts (8) in parts per million (ppm) and coupling constants (J) in Hertz (Hz)
provide valuable information about the chemical environment and connectivity of atoms within
a molecule. The following tables summarize the assigned *H and 3C NMR data for allyl
phenyl ether and its comparators in deuterated chloroform (CDCIs), a common NMR solvent.

Table 1: *H NMR Data Comparison
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. . Coupling
Proton Chemical Shift Lo
Compound . Multiplicity Constant (J,
Assignment (0, ppm)
Hz)
Allyl Phenyl
H-1' 6.02-6.12 ddt 17.3,10.7,5.3
Ether
H-2'a (trans) 5.42 dq 173,15
H-2'b (cis) 5.28 dq 10.7, 1.5
H-3' 4.57 dt 53,15
H-2, H-6 6.90-7.00 m -
H-3, H-5 7.28-7.34 m -
H-4 6.95 t 7.4
Propyl Phenyl
by y H-1' 3.92 t 6.6
Ether
H-2' 1.81 sextet 7.0
H-3' 1.05 t 7.4
H-2, H-6 6.90 d 8.7
H-3, H-5 7.28 t 8.2
H-4 6.93 t 7.3
Benzyl Phenyl
Y Y H-1' 5.07 S -
Ether
H-2, H-6 (Ph-O)  7.00 d 8.0
H-3, H-5 (Ph-O0)  7.31 t 7.8
H-4 (Ph-O) 6.96 t 7.3
H-2", H-6" (Bn) 7.45 d 7.5
H-3", H-5" (Bn) 7.38 t 7.5
H-4" (Bn) 7.33 t 7.3
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Multiplicity: s = singlet, d = doublet, t = triplet, g = quartet, m = multiplet, dd = doublet of
doublets, dt = doublet of triplets, ddt = doublet of doublet of triplets, dq = doublet of quartets,

sextet = sextet.

Table 2: *C NMR Data Comparison
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Compound Carbon Assignment Chemical Shift (6, ppm)
Allyl Phenyl Ether C-1 158.4
C-2,C-6 114.8

C-3,C-5 129.4

C-4 120.9

C-1 133.4

C-2' 117.8

C-3 68.9

Propyl Phenyl Ether C-1 159.2
C-2,C-6 114.5

C-3,C-5 129.4

C-4 120.6

C-1 69.6

Cc-2 22.7

C-3 10.6

Benzyl Phenyl Ether C-1 158.6
C-2, C-6 (Ph-O) 114.9

C-3, C-5 (Ph-0O) 129.5

C-4 (Ph-O) 121.1

C-1" (Bn) 137.1

C-2", C-6" (Bn) 128.6

C-3", C-5" (Bn) 127.8

C-4" (Bn) 127.5

C-1 70.0
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Experimental Protocols

The following is a detailed methodology for the acquisition of H and 3C NMR spectra,
representative of standard practices for the characterization of liquid organic compounds such
as allyl phenyl ether.

Sample Preparation

o Sample Weighing: Accurately weigh 5-10 mg of the purified liquid sample for tH NMR and
20-50 mg for 13C NMR into a clean, dry vial.

» Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCls) containing
0.03% v/v tetramethylsilane (TMS) as an internal standard.

» Dissolution: Gently swirl the vial to ensure complete dissolution of the sample.
o Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

 Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug
of glass wool in the pipette during transfer.

Capping: Securely cap the NMR tube.

NMR Data Acquisition

The following parameters are suitable for a Bruker 400 MHz spectrometer or an equivalent
instrument.

1H NMR Spectroscopy:

Pulse Program:zg30 (A standard 30-degree pulse experiment)

Number of Scans (NS): 16 to 64 (depending on sample concentration)

Receiver Gain (RG): Set automatically by the instrument

Acquisition Time (AQ): 3-4 seconds

Relaxation Delay (D1): 1-2 seconds
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Spectral Width (SW): 0-12 ppm

Temperature: 298 K

13C NMR Spectroscopy:

Pulse Program:zgpg30 (A standard 30-degree pulse experiment with proton decoupling)
Number of Scans (NS): 1024 to 4096 (depending on sample concentration)

Receiver Gain (RG): Set automatically by the instrument

Acquisition Time (AQ): 1-2 seconds

Relaxation Delay (D1): 2 seconds

Spectral Width (SW): 0-220 ppm

Temperature: 298 K

Data Processing

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay
(FID) to obtain the frequency-domain spectrum.

Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the
absorptive mode.

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the
spectrum.

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for both
1H and 13C spectra.

Peak Picking and Integration: Identify all significant peaks and, for 1H spectra, integrate the
area under each peak to determine the relative number of protons.

Visualizations
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The following diagrams illustrate the structure of allyl phenyl ether with atom numbering for
NMR assignments and a typical workflow for NMR analysis.
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Caption: Structure of Allyl Phenyl Ether with Atom Numbering.
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Caption: Experimental Workflow for NMR Analysis.
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 To cite this document: BenchChem. [Characterization of Allyl Phenyl Ether by *H and 13C
NMR: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b049846#characterization-of-allyl-phenyl-ether-by-1h-
nmr-and-13c-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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